molecular formula C7H4FNOS B1395989 5-Fluorobenzo[d]thiazol-2(3H)-one CAS No. 1065678-31-0

5-Fluorobenzo[d]thiazol-2(3H)-one

Cat. No.: B1395989
CAS No.: 1065678-31-0
M. Wt: 169.18 g/mol
InChI Key: ZXZUZJTXCUZSPM-UHFFFAOYSA-N
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Description

5-Fluorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications

Biochemical Analysis

Biochemical Properties

5-Fluorobenzo[d]thiazol-2(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with various biomolecules. This compound has been shown to interact with enzymes such as carbonic anhydrase and poly (ADP-ribose) polymerase-1, leading to inhibition of their activity . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their function and affecting downstream biological processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . Furthermore, this compound can influence cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active site of target enzymes, leading to inhibition of their catalytic activity . This binding is often facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary depending on the dosage administered. At low doses, this compound has been shown to exert therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in altered levels of metabolites and changes in cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and nucleus . The targeting of this compound to these compartments is facilitated by post-translational modifications and targeting signals that direct its transport to the appropriate organelles . This subcellular localization is essential for the compound’s ability to modulate enzyme activity and gene expression effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobenzo[d]thiazol-2(3H)-one typically involves the cyclization of 2-aminothiophenol with a fluorinated carboxylic acid derivative. One common method includes the reaction of 2-aminothiophenol with 5-fluoro-2-chlorobenzoic acid in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluorobenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluorobenzothiazole: Similar structure but with an amino group instead of a carbonyl group.

    6-Fluorobenzo[d]thiazol-2-amine: Another fluorinated benzothiazole derivative with different substituents.

    5-Fluoro-2-methylbenzothiazole: Contains a methyl group instead of a carbonyl group.

Uniqueness

5-Fluorobenzo[d]thiazol-2(3H)-one is unique due to the presence of both a fluorine atom and a carbonyl group in its structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZUZJTXCUZSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717259
Record name 5-Fluoro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065678-31-0
Record name 5-Fluoro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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